molecular formula C9H9NO B12529321 2-[(But-3-yn-1-yl)oxy]pyridine CAS No. 835596-19-5

2-[(But-3-yn-1-yl)oxy]pyridine

Cat. No.: B12529321
CAS No.: 835596-19-5
M. Wt: 147.17 g/mol
InChI Key: MDUJLJVDPGVRGQ-UHFFFAOYSA-N
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Description

2-[(But-3-yn-1-yl)oxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a but-3-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-1-yl)oxy]pyridine typically involves the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction is performed between an aryl halide and an alkyne. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

This method is favored due to its efficiency and the high yields it can produce .

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-1-yl)oxy]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(But-3-yn-1-yl)oxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-1-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The but-3-yn-1-yloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can also interact with aromatic residues in the active site, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(But-3-yn-1-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the but-3-yn-1-yloxy group allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Properties

CAS No.

835596-19-5

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-but-3-ynoxypyridine

InChI

InChI=1S/C9H9NO/c1-2-3-8-11-9-6-4-5-7-10-9/h1,4-7H,3,8H2

InChI Key

MDUJLJVDPGVRGQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCOC1=CC=CC=N1

Origin of Product

United States

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